ethyl5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H15BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
5-Bromo-1-tert-butyl-1H-pyrazole: Lacks the ester group, which can influence its solubility and reactivity.
1-tert-Butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, affecting its potential for substitution reactions.
Uniqueness
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which provide versatility in chemical reactions and potential applications. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H15BrN2O2 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 5-bromo-1-tert-butylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
VQVXCKCQFJEROB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C(C)(C)C |
Origin of Product |
United States |
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